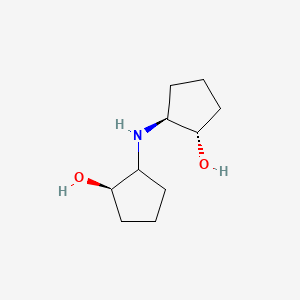
(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” is a complex organic molecule characterized by its unique cyclopentyl and hydroxycyclopentyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” typically involves the following steps:
Formation of the cyclopentylamine intermediate: This can be achieved through the reduction of cyclopentanone using a suitable reducing agent such as sodium borohydride.
Hydroxylation: The cyclopentylamine intermediate is then hydroxylated using an oxidizing agent like hydrogen peroxide in the presence of a catalyst.
Coupling Reaction: The hydroxylated intermediate is coupled with another cyclopentylamine derivative under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanol: A simpler compound with a single hydroxyl group.
Cyclopentylamine: A related compound with an amino group.
Hydroxycyclopentylamine: A compound with both hydroxyl and amino groups but lacking the second cyclopentyl ring.
Uniqueness
The uniqueness of “(1R)-2-(((1S,2S)-2-Hydroxycyclopentyl)amino)cyclopentan-1-ol” lies in its dual cyclopentyl structure and the presence of both hydroxyl and amino functional groups
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(1R)-2-[[(1S,2S)-2-hydroxycyclopentyl]amino]cyclopentan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-9-5-1-3-7(9)11-8-4-2-6-10(8)13/h7-13H,1-6H2/t7-,8?,9-,10+/m0/s1 |
InChI Key |
ABFOQLOGHOWAJI-BFARCFIYSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)NC2CCC[C@H]2O |
Canonical SMILES |
C1CC(C(C1)O)NC2CCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















